molecular formula C19H23NO2 B252608 N-benzyl-N-tert-butyl-2-phenoxyacetamide

N-benzyl-N-tert-butyl-2-phenoxyacetamide

Cat. No.: B252608
M. Wt: 297.4 g/mol
InChI Key: FINKXVQZQGMCLX-UHFFFAOYSA-N
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Description

N-Benzyl-N-tert-butyl-2-phenoxyacetamide is a tertiary acetamide derivative characterized by a benzyl group, a bulky tert-butyl substituent, and a phenoxy moiety attached to the acetamide core.

Properties

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

N-benzyl-N-tert-butyl-2-phenoxyacetamide

InChI

InChI=1S/C19H23NO2/c1-19(2,3)20(14-16-10-6-4-7-11-16)18(21)15-22-17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3

InChI Key

FINKXVQZQGMCLX-UHFFFAOYSA-N

SMILES

CC(C)(C)N(CC1=CC=CC=C1)C(=O)COC2=CC=CC=C2

Canonical SMILES

CC(C)(C)N(CC1=CC=CC=C1)C(=O)COC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Synthetic Methods :

  • The target compound likely employs alkylation strategies similar to N-substituted 2-phenylacetamides (e.g., benzylation with benzyl chloride under phase-transfer catalysis in toluene) .
  • In contrast, N-(tert-butyl)-2-(2-fluorophenyl)-2-(N-propylacetamido)acetamide is synthesized via a one-pot multicomponent reaction with a 95% yield, highlighting efficiency compared to stepwise alkylation .

Electron-withdrawing groups (e.g., nitro in ) reduce electron density at the amide nitrogen, whereas electron-donating phenoxy groups (target compound) may enhance nucleophilicity for further derivatization.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Polarity (Rf Value) Solubility Trends Thermal Stability Reference
N-(tert-butyl)-2-(2-fluorophenyl)-...acetamide Rf = 0.26 (Et₂O:DCM) Moderate in organic solvents Stable up to 157°C
N-Benzyl-N-tert-butyl-2-phenoxyacetamide N/A Likely lipophilic Expected high (tert-butyl) Inferred
N-(2-tert-butyl-6-nitrophenyl)acetamide N/A Low (nitro group) Moderate (nitro thermal lability)

Key Observations:

  • Lipophilicity: The benzyl and phenoxy groups in the target compound likely increase lipophilicity compared to nitro- or fluorophenyl-containing analogs, influencing membrane permeability in biological systems.
  • Thermal Stability : Melting points (e.g., 155–157°C for ) correlate with crystallinity, whereas nitro groups () may reduce stability due to decomposition risks.

Reactivity and Functionalization Potential

  • Alkylation Efficiency : Benzylation of N-substituted 2-phenylacetamides proceeds optimally under phase-transfer catalysis (e.g., KOH/toluene), but competing O-alkylation may occur without steric protection .
  • Multicomponent Reactions : Compounds like demonstrate superior regioselectivity and yield compared to traditional alkylation, suggesting a modern synthetic advantage for complex acetamides.

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